molecular formula C22H24N2O3S2 B2966395 ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 536702-05-3

ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2966395
CAS RN: 536702-05-3
M. Wt: 428.57
InChI Key: CYXLPOHUMFHJER-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including an ethyl group, a carboxylate group, a tetrahydrobenzo[b]thiophene ring, and a 2-methyl-1H-indol-3-yl group . These groups contribute to the compound’s chemical properties and potential biological activity.


Synthesis Analysis

While the specific synthesis of this compound isn’t available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate precursors. For example, 1H-indole-3-carbaldehyde derivatives are known to be efficient precursors for generating biologically active structures .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and tetrahydrobenzo[b]thiophene rings would contribute to the compound’s aromaticity, while the carboxylate group would provide polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carboxylate group, the sulfur atoms in the tetrahydrobenzo[b]thiophene ring, and the nitrogen atom in the indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, aromaticity, and the presence of various functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as the compound , have been found to be biologically active and have shown promise in the treatment of cancer cells . They have been found to exhibit various biologically vital properties .

Antimicrobial Activity

Indole derivatives have also been found to have antimicrobial properties . This makes them potentially useful in the treatment of various microbial infections .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This broad range of applications has led to increased interest in these compounds in recent years .

Anti-inflammatory Activity

Some indole derivatives have shown anti-inflammatory activity . This suggests potential applications in the treatment of conditions characterized by inflammation .

Analgesic Activity

In addition to their anti-inflammatory properties, some indole derivatives have also demonstrated analgesic (pain-relieving) activity . This could make them useful in the management of pain .

Antiviral Activity

Indole derivatives have shown antiviral activity . This suggests potential applications in the treatment of various viral infections .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This could make them useful in combating oxidative stress, which is implicated in various diseases .

Antidiabetic Activity

Indole derivatives have also shown antidiabetic activity . This suggests potential applications in the management of diabetes .

Future Directions

Given the biological activity of indole derivatives, this compound could potentially be of interest in the development of new pharmaceuticals or other biologically active compounds . Further studies would be needed to explore its properties and potential applications.

properties

IUPAC Name

ethyl 2-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-3-27-22(26)19-15-9-5-7-11-17(15)29-21(19)24-18(25)12-28-20-13(2)23-16-10-6-4-8-14(16)20/h4,6,8,10,23H,3,5,7,9,11-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXLPOHUMFHJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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